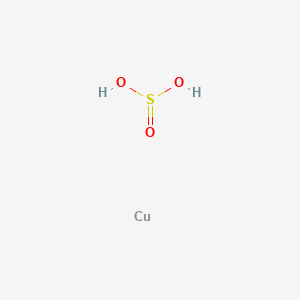

Copper;sulfurous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfato de cobre(II); ácido sulfuroso, también conocido como sulfato cúprico, es un compuesto químico con la fórmula CuSO₄. Es un sólido cristalino azul que es altamente soluble en agua. Este compuesto se utiliza ampliamente en diversas aplicaciones industriales y científicas debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de cobre(II) se puede preparar haciendo reaccionar óxido de cobre (CuO) con ácido sulfúrico (H₂SO₄). La reacción se lleva a cabo típicamente agregando óxido de cobre a ácido sulfúrico diluido y calentando la mezcla hasta que el óxido de cobre se disuelve completamente. La solución resultante se evapora entonces para obtener cristales de sulfato de cobre(II) .

Otro método implica el proceso electroquímico, donde el cobre metálico se disuelve en ácido sulfúrico utilizando una corriente eléctrica. Este método se utiliza a menudo para la producción industrial de sulfato de cobre(II) .

Métodos de producción industrial

En entornos industriales, el sulfato de cobre(II) se produce mediante la reacción de cobre metálico con ácido sulfúrico caliente y concentrado. La reacción produce sulfato de cobre(II), dióxido de azufre y agua. La reacción es la siguiente: [ \text{Cu} + 2\text{H}2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{SO}_2 + 2\text{H}_2\text{O} ]

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de cobre(II) experimenta varias reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El sulfato de cobre(II) puede participar en reacciones redox donde actúa como agente oxidante.

Reacciones de sustitución: Puede reaccionar con otros compuestos para formar diferentes sales de cobre.

Reactivos y condiciones comunes

Oxidación: El sulfato de cobre(II) se puede reducir a sulfato de cobre(I) utilizando agentes reductores como el dióxido de azufre.

Sustitución: Reacciona con hidróxido de sodio para formar hidróxido de cobre(II) y sulfato de sodio.

Productos principales

Hidróxido de cobre(II): Se forma cuando el sulfato de cobre(II) reacciona con hidróxido de sodio.

Sulfato de cobre(I): Se forma a través de reacciones de reducción.

Aplicaciones Científicas De Investigación

El sulfato de cobre(II) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en síntesis orgánica.

Biología: Se emplea en la preparación de muestras biológicas y como fungicida en la agricultura.

Medicina: Se utiliza en el tratamiento de la deficiencia de cobre y como emético en casos de envenenamiento.

Industria: Se utiliza en galvanoplastia, como mordiente en el teñido y en la producción de otros compuestos de cobre {_svg_3}

Mecanismo De Acción

El sulfato de cobre(II) ejerce sus efectos a través de varios mecanismos:

Inhibición enzimática: Puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos.

Estrés oxidativo: Los iones cobre pueden generar especies reactivas de oxígeno, lo que lleva al estrés oxidativo en las células.

Unión a proteínas: Los iones cobre pueden unirse a proteínas, alterando su estructura y función

Comparación Con Compuestos Similares

Compuestos similares

Sulfato de cobre(I) (Cu₂SO₄): Menos estable y menos utilizado en comparación con el sulfato de cobre(II).

Cloruro de cobre(II) (CuCl₂): Similar en cuanto al contenido de cobre, pero tiene diferentes propiedades químicas y aplicaciones.

Nitrato de cobre(II) (Cu(NO₃)₂): Se utiliza en diferentes procesos industriales y tiene una reactividad distinta en comparación con el sulfato de cobre(II) .

Singularidad

El sulfato de cobre(II) es único debido a su alta solubilidad en agua, su color azul vibrante y su versatilidad en diversas reacciones químicas. Su capacidad para actuar tanto como agente oxidante como fuente de iones cobre lo hace valioso en muchas aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

CuH2O3S |

|---|---|

Peso molecular |

145.63 g/mol |

Nombre IUPAC |

copper;sulfurous acid |

InChI |

InChI=1S/Cu.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

Clave InChI |

ALTRMTOEIDWZHP-UHFFFAOYSA-N |

SMILES canónico |

OS(=O)O.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)

![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)

![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)